molecular formula C27H20ClN5O3 B8300937 RAD-150?

RAD-150?

Cat. No.: B8300937
M. Wt: 497.9 g/mol
InChI Key: NQUKIBBKKLFEQU-BXKMTCNYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RAD-150? is a complex organic compound with a molecular formula of C27H20ClN5O3 and a molecular weight of 497.93 g/mol . This compound is notable for its intricate structure, which includes a benzoate ester, a 1,3,4-oxadiazole ring, and multiple cyano and chloro substituents. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of RAD-150? involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing reaction times and costs. This may include the use of catalysts, controlled reaction environments, and advanced purification techniques.

Chemical Reactions Analysis

RAD-150? undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

RAD-150? has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of RAD-150? involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .

Properties

Molecular Formula

C27H20ClN5O3

Molecular Weight

497.9 g/mol

IUPAC Name

[(1R,2S)-1-(3-chloro-4-cyano-2-methylanilino)-1-[5-(4-cyanophenyl)-1,3,4-oxadiazol-2-yl]propan-2-yl] benzoate

InChI

InChI=1S/C27H20ClN5O3/c1-16-22(13-12-21(15-30)23(16)28)31-24(17(2)35-27(34)20-6-4-3-5-7-20)26-33-32-25(36-26)19-10-8-18(14-29)9-11-19/h3-13,17,24,31H,1-2H3/t17-,24+/m0/s1

InChI Key

NQUKIBBKKLFEQU-BXKMTCNYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1Cl)C#N)N[C@@H](C2=NN=C(O2)C3=CC=C(C=C3)C#N)[C@H](C)OC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=C(C=CC(=C1Cl)C#N)NC(C2=NN=C(O2)C3=CC=C(C=C3)C#N)C(C)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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